Manganese-based nanoparticles, including those derived from manganese carbonyl, have shown great potential for various biomedical applications . These nanoparticles are eco-friendly, economical, biocompatible, and possess strong adsorption properties .
Method of Application: These nanoparticles are used in different biological applications such as drug delivery, anticancer, antimicrobial, antioxidants, nanozymes, photothermal therapy, and biosensing .
Results or Outcomes: The use of these nanoparticles has opened up new possibilities in the field of biomedical sciences, with their unique fundamental properties being of particular interest .
Manganese carbonyl has been used in the development of a near-infrared (NIR)-responsive nanoplatform . This platform is based on upconversion nanoparticles (UCNPs) loaded with a manganese carbonyl complex .
Method of Application: The UCNPs are used to generate UV light locally, which leads to the photodecomposition of the manganese carbonyl complex into CO and manganese oxide (MnOX). The MnOX is then reduced to Mn2+ by the overexpressed glutathione in cancer cells .
Results or Outcomes: This method allows for the NIR-controlled co-release of CO and Mn2+, enhancing the controlled delivery and biomedical application of carbon monoxide-releasing molecules (CORMs) .
Manganese carbonyl complexes have been used as catalysts for hydrosilylation reactions .
Method of Application: The bis(imino)pyridine-supported compound (Ph2PPrPDI)Mn mediates ketone hydrosilylation with exceptional activity under solvent-free conditions . Silanes including Ph2SiH2, (EtO)3SiH, (EtO)2MeSiH, and (EtO)Me2SiH were found to partially reduce cyclohexanone in the presence of (Ph2PPrPDI)Mn .
Results or Outcomes: Turnover frequencies of up to 1280 min−1 were observed using PhSiH3 . This method allows for the atom-efficient preparation of tertiary and quaternary silanes .
Manganese carbonyl complexes have been used as selective electrocatalysts for CO2 reduction .
Method of Application: The development and mechanistic study of molecular electrocatalysts that show high selectivity to CO2 reduction in the presence of high proton concentrations is of great interest to the field .
Results or Outcomes: While still an emerging field, manganese-based catalysts can be successfully integrated into electrochemical and photoelectrochemical devices for CO2 reduction .
Manganese dioxide (MnO2), a type of redox-active transition-metal dioxide, has found wide applications in catalysts, oxidants, ferrites, achromats and battery materials .
Method of Application: MnO2 is also increasingly being used in the biomedical field for disease diagnosis and treatment .
Results or Outcomes: The use of MnO2 has opened up new possibilities in the field of biomedical sciences, with their unique fundamental properties being of particular interest .
Manganese-based nanoparticles, especially those derived from manganese carbonyl, have shown great potential for various applications in nanotechnology .
Method of Application: These nanoparticles are developed due to their unique fundamental properties and are used in various fields .
Results or Outcomes: The development of manganese-based nanoparticles has opened up new possibilities in the field of nanotechnology .
Manganese carbonyl complexes have been used for a broad range of reductive transformations .
Method of Application: Low-valent Mn compounds have proven to be particularly effective for the hydrosilylation of carbonyl- and carboxylate-containing substrates .
Results or Outcomes: This method allows for the atom-efficient preparation of tertiary and quaternary silanes .
Decacarbonyldimanganese, with the chemical formula Mn(CO), is a bimetallic carbonyl complex of manganese. It consists of two manganese atoms coordinated to ten carbon monoxide ligands. This compound is notable for its weak manganese-manganese bond, which can undergo homolytic cleavage under thermal or photochemical conditions, generating highly reactive manganese-centered radicals. These radicals are capable of activating various chemical bonds, making decacarbonyldimanganese a valuable reagent in organometallic chemistry and catalysis .
Decacarbonyldimanganese can be synthesized through various methods:
Decacarbonyldimanganese has several applications in chemistry:
Interaction studies involving decacarbonyldimanganese typically focus on its reactivity with other organic compounds. For example:
Decacarbonyldimanganese shares similarities with other metal carbonyl complexes but exhibits unique properties due to its dimeric structure and reactivity profile. Here are some comparable compounds:
Compound | Formula | Notable Features |
---|---|---|
Dimolybdenum decacarbonyl | Mo(CO) | Similar dimeric structure; used in catalysis |
Dirhenium decacarbonyl | Re(CO) | Heavier analogue; studied for metal-metal bonding |
Pentacarbonylmanganese(I) | Mn(CO) | A monomeric form; used as a precursor for dimers |
Decacarbonyldimanganese is unique among these compounds primarily due to its ability to generate highly reactive manganese radicals through the cleavage of its weak Mn-Mn bond. This property enables it to participate effectively in various radical-based reactions and catalysis, distinguishing it from other metal carbonyls that may not exhibit such pronounced radical behavior.
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